molecular formula C7H4F3NO3S B2618612 Methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate CAS No. 2248294-00-8

Methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B2618612
CAS No.: 2248294-00-8
M. Wt: 239.17
InChI Key: JAWBJKXJTZXDJD-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a formyl group, a trifluoromethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the thiazole ring and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to a hydroxymethyl group.

    Substitution: Nucleophilic substitution reactions at the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 5-carboxy-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate.

    Reduction: 5-hydroxymethyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. The thiazole ring provides a rigid framework that can interact with biological molecules, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

    Methyl 5-formyl-1,3-thiazole-4-carboxylate: Lacks the trifluoromethyl group.

    Methyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate: Lacks the formyl group.

    Methyl 5-formyl-2-methyl-1,3-thiazole-4-carboxylate: Substitutes a methyl group for the trifluoromethyl group.

Uniqueness: Methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3S/c1-14-5(13)4-3(2-12)15-6(11-4)7(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWBJKXJTZXDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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